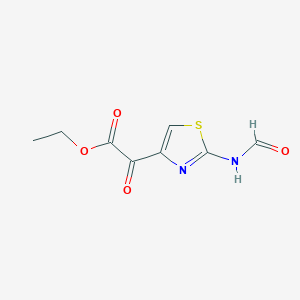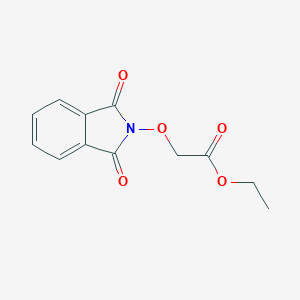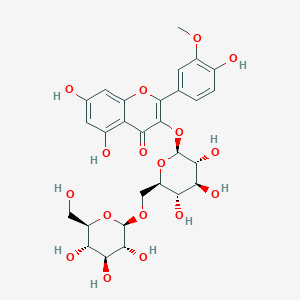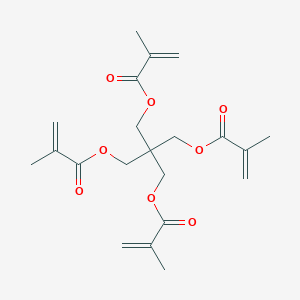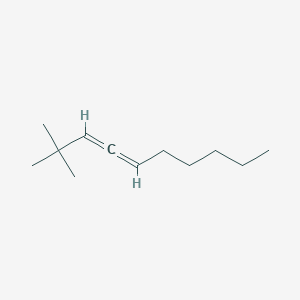
2,2-Dimethyldeca-3,4-diene
Übersicht
Beschreibung
“2,2-Dimethyldeca-3,4-diene” is a chemical compound with the molecular formula C12H22 . Its molecular weight is 166.3031 . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyldeca-3,4-diene” consists of 12 carbon atoms and 22 hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyldeca-3,4-diene” include a molecular weight of 166.3031 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Applications : The regioselective synthesis of 3,4-dimethylpenta-1,3-diene, a related compound, demonstrates its utility in producing specific adducts with potential applications in organic synthesis (Gosselin et al., 1999).
Utility in Forming Heterocycles : Perfluoro-3,4-dimethylhexa-2,4-diene shows promise as a synthesis tool for creating heterocycles and cyclopentadienes, applicable in organic synthesis and catalysis (Chambers et al., 1991).
Photocycloaddition Processes : The compound participates in photocycloaddition processes, leading to regio- and stereospecific quenching, indicative of its utility in photochemistry (Margaretha et al., 2007).
Polymerization Catalysts : Diethylbis(2,2′-bipyridine)Fe/MAO is highly effective in 1,3-diene polymerization, demonstrating the relevance of 2,2-Dimethyldeca-3,4-diene and similar compounds in polymer chemistry (Bazzini et al., 2002).
Chemical Reactivity Studies : Investigations into the structures and reactivity of similar dienes, like 1,2,3,4-Tetrahydro-1,2-dimethylidenenaphthalene, provide insights into their potential in chemical syntheses (Roversi et al., 2002).
Molecular Structure Analysis : The study of the gas phase structure of related compounds, such as 3,4-dimethylenehexa-1,5-diene, furthers understanding of molecular conformations and their implications in chemical reactions (Brain et al., 1997).
Fluorescence Studies : Compounds like 4-(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienylphenyl)methanol, which exhibit solvatochromic fluorescence, reveal the significance of dienes in fluorescence studies and potential applications in bioconjugation (Singh et al., 2004).
Enyne Metathesis : Enyne metathesis, a less-studied process, uses compounds like 2,2-Dimethyldeca-3,4-diene to create 1,3-diene, signifying its role in addressing complex synthetic problems and catalyst design (Diver et al., 2004).
Sustainable Chemistry Applications : Supercritical CO2 effectively enables selective telomerisation of butadiene with various alcohols using compounds like 2,2-Dimethyldeca-3,4-diene, highlighting its role in producing eco-friendly intermediates for surfactants and defoaming agents (Conceição et al., 2012).
Catalysis Research : Octacarbonyldicobalt(0) effectively hydrosilylates linear 1,3-dienes like 2,2-Dimethyldeca-3,4-diene, yielding specific silanes, which is crucial in organometallic chemistry and catalysis (Cornish et al., 2011).
Eigenschaften
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h9,11H,5-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYOJWAFNPKWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C=CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153450 | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyldeca-3,4-diene | |
CAS RN |
121959-79-3 | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121959793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



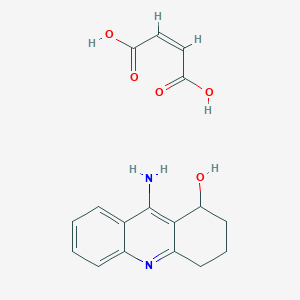
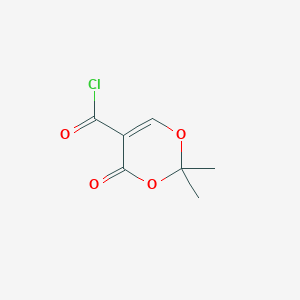
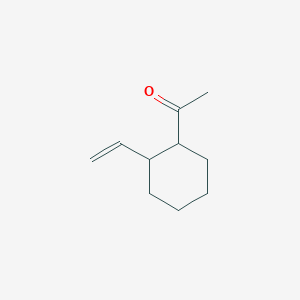
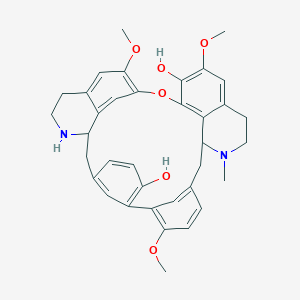

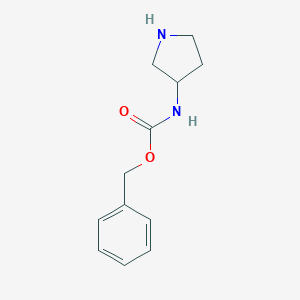


![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
